Phccc

mGluR antagonist Group I metabotropic glutamate receptor IC50 comparison

PHCCC is the first-in-class mGluR4 positive allosteric modulator that simultaneously antagonizes Group I mGluRs – a unique dual pharmacological signature essential for target engagement specificity. With 67-fold greater potency than (S)-4-carboxyphenylglycine, it is the gold-standard benchmark for SAR programs and the validated tool for mGluR4-mediated neuroprotection (35–45% infarct reduction in MCAO) and anti-parkinsonian mechanisms (reversal of reserpine-induced akinesia). Generic substitution is scientifically invalid; only authentic PHCCC ensures reproducible receptor selectivity profiles.

Molecular Formula C17H14N2O3
Molecular Weight 294.31
CAS No. 177610-87-6; 179068-02-1
Cat. No. B2795800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhccc
CAS177610-87-6; 179068-02-1
Molecular FormulaC17H14N2O3
Molecular Weight294.31
Structural Identifiers
SMILESC1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C17H14N2O3/c20-16(18-11-6-2-1-3-7-11)17-10-13(17)15(19-21)12-8-4-5-9-14(12)22-17/h1-9,13,21H,10H2,(H,18,20)/b19-15-
InChIKeyFPXPIEZPAXSELW-CYVLTUHYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





PHCCC (CAS 177610-87-6; 179068-02-1) – Compound Class and Pharmacological Profile for Research Procurement


PHCCC (N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide) is a synthetic research compound belonging to the cyclopropachromene chemical class . It functions as a dual-mechanism ligand at metabotropic glutamate receptors (mGluRs): a Group I mGluR antagonist (IC50 ~3 μM) and a positive allosteric modulator (PAM) selective for the mGluR4 subtype [1]. As the first reported mGluR4 PAM, PHCCC remains a widely used pharmacological tool compound for probing mGluR4-mediated signaling in neuroscience research, with demonstrated in vivo efficacy in rodent models of Parkinson's disease, ischemic stroke, and anxiety [2].

Why Generic Substitution of PHCCC with Other mGluR Modulators Fails – Critical Procurement Considerations


Generic substitution of PHCCC with other mGluR modulators is not scientifically valid due to its unique dual pharmacological signature. While PHCCC acts as both a Group I mGluR antagonist and an mGluR4 PAM, other compounds typically possess only one of these activities, and subtle structural modifications dramatically alter receptor selectivity profiles [1]. For instance, the close structural analog CPCCOEt functions exclusively as an mGluR1 antagonist without mGluR4 PAM activity, while the methylated derivative PHCCC(4Me) (THCCC) exhibits a completely different receptor profile as a dual mGluR2 NAM/mGluR3 PAM with no mGluR4 activity . Furthermore, newer-generation mGluR4 PAMs such as VU001171 offer improved potency and fold-shift but lack the Group I antagonist activity that may be relevant in certain experimental contexts [2]. Therefore, experimental reproducibility and target engagement specificity depend critically on selecting the exact compound with the validated pharmacological fingerprint rather than a presumed in-class substitute.

Quantitative Differentiation Evidence for PHCCC – Direct Comparator Data for Procurement Decisions


Group I mGluR Antagonist Potency – 67-Fold Superiority Over (S)-4-Carboxyphenylglycine

PHCCC demonstrates 67-fold greater antagonist potency at Group I metabotropic glutamate receptors compared to the reference antagonist (S)-4-carboxyphenylglycine . This quantitative superiority establishes PHCCC as a substantially more potent tool compound for blocking Group I mGluR-mediated signaling.

mGluR antagonist Group I metabotropic glutamate receptor IC50 comparison

mGluR4 Positive Allosteric Modulation – Functional Potentiation Quantified by Fold-Shift

PHCCC functions as a positive allosteric modulator (PAM) at mGluR4, with an EC50 of 4.1 μM for potentiation of the endogenous agonist glutamate [1]. In the FLIPR calcium mobilization assay, PHCCC potentiates the response to 2 μM glutamate by 5.6-fold compared to glutamate alone, with a 5.5-fold leftward shift of the glutamate concentration-response curve . This quantitative fold-shift defines the magnitude of functional enhancement provided by PHCCC at therapeutically relevant glutamate concentrations.

mGluR4 PAM positive allosteric modulator glutamate potentiation FLIPR assay

mGluR Subtype Selectivity Profile – Defined Activity Spectrum Across Eight Receptor Subtypes

(-)-PHCCC, the active enantiomer, displays a defined selectivity profile across eight mGluR subtypes. It is inactive at mGluR2, mGluR3, mGluR5a, mGluR6, mGluR7b, and mGluR8a, but exhibits partial antagonist activity at mGluR1b with 30% maximum antagonist efficacy [1]. In contrast, the structurally related compound CPCCOEt (7-hydroxyiminocyclopropan[b]chromen-1a-carboxylic acid ethyl ester) acts exclusively as an mGluR1 antagonist without any mGluR4 PAM activity, demonstrating how subtle structural modifications fundamentally alter the receptor interaction profile [2].

mGluR selectivity receptor subtype profiling off-target activity

In Vivo Neuroprotective Efficacy – Quantified Reduction of Ischemic Brain Damage in Rodent Stroke Models

In the permanent middle cerebral artery occlusion (MCAO) model in mice, a single systemic administration of PHCCC (10 mg/kg, s.c., 30 minutes pre-ischemia) reduced the extent of ischemic brain damage by 35% to 45% relative to vehicle-treated controls [1]. Target engagement specificity was confirmed by the complete loss of neuroprotective efficacy in mGluR4 knockout mice. In the endothelin-1 (Et-1) model of transient focal ischemia in rats, PHCCC administered 20 minutes post-ischemia reduced infarct volume with regionally differential effects, and treated animals exhibited faster recovery of neuronal function as assessed by electrocorticographic recording and sensorimotor behavioral tests [2].

neuroprotection ischemic stroke MCAO model in vivo efficacy

In Vivo Anti-Parkinsonian Efficacy – Functional Reversal of Reserpine-Induced Akinesia with Analog Control Validation

PHCCC produced a marked reversal of reserpine-induced akinesia in rats, demonstrating anti-parkinsonian efficacy in vivo [1]. Critically, the closely related structural analogue 7-(hydroxylimino)cyclopropachromen-1a-carboxamide ethyl ester, which lacks mGluR4 PAM activity, had no effect in this same model. This direct within-study comparator control establishes that the observed therapeutic benefit is specifically attributable to the mGluR4 PAM activity of PHCCC rather than to non-specific properties of the cyclopropachromene scaffold.

Parkinson's disease reserpine model akinesia reversal in vivo pharmacology

Comparative Performance Against Newer-Generation mGluR4 PAMs – Benchmarking Potency and Fold-Shift Parameters

PHCCC (EC50 = 4.1 μM, 5.5-fold leftward shift of glutamate CRC) serves as the benchmark first-generation mGluR4 PAM against which newer compounds are compared. VU001171 (compound 6) represents the most potent mGluR4 PAM reported to date, with EC50 = 650 nM, 141% Glu Max, and a 36-fold leftward shift of the glutamate concentration-response curve [1]. VU0092145 (compound 7) exhibits EC50 = 1.8-3.0 μM with a 2.7-fold shift, demonstrating potency comparable to PHCCC but with a smaller functional fold-shift. Importantly, both VU001171 and VU0092145 are devoid of mGluR1 antagonist activity, a differentiating feature from PHCCC which retains partial (30%) mGluR1 antagonist activity [2].

mGluR4 PAM compound benchmarking EC50 comparison fold-shift

Optimal Research Application Scenarios for PHCCC – Evidence-Based Use Cases for Procurement Planning


mGluR4-Mediated Neuroprotection Studies in Ischemic Stroke Models

PHCCC is validated for use in rodent models of focal cerebral ischemia, where it has demonstrated 35–45% reduction in infarct volume following permanent MCAO in mice and regionally specific infarct reduction in the Et-1 transient ischemia model in rats [1]. The compound's efficacy when administered both pre-ischemia (30 minutes prior) and post-ischemia (20 minutes after) supports its utility in studies examining therapeutic windows for mGluR4-targeted neuroprotective strategies. The availability of mGluR4 knockout mouse data confirming target-specificity further strengthens the interpretability of results obtained with PHCCC in this application.

Parkinson's Disease Research – Validation of mGluR4 PAM-Mediated Motor Symptom Amelioration

PHCCC is a well-validated tool for investigating mGluR4-mediated anti-parkinsonian mechanisms in the reserpine-treated rat model of Parkinson's disease [1]. The demonstrated reversal of reserpine-induced akinesia, combined with the critical negative control provided by the inactive structural analog 7-(hydroxylimino)cyclopropachromen-1a-carboxamide ethyl ester, makes PHCCC particularly suitable for studies requiring definitive attribution of behavioral outcomes to mGluR4 positive allosteric modulation rather than off-target scaffold effects. This application scenario is ideal for researchers screening novel mGluR4-targeted therapeutics or investigating downstream signaling pathways mediating motor improvement.

Group I mGluR Antagonism Experiments Requiring High Potency and Defined Selectivity

For experiments requiring robust blockade of Group I metabotropic glutamate receptor signaling, PHCCC provides 67-fold greater potency than the reference antagonist (S)-4-carboxyphenylglycine [1]. This potency advantage translates to lower required working concentrations, reducing the risk of solvent-related cytotoxicity or non-specific effects at high compound concentrations. The defined selectivity profile (inactive at mGluR2/3/5a/6/7/8, with partial antagonist activity at mGluR1b) enables researchers to design experiments with predictable receptor engagement and interpret results with confidence regarding the specific receptor subtypes mediating observed effects [2].

Benchmarking Studies for Novel mGluR4 PAM Development and SAR Analysis

As the first reported and most extensively characterized mGluR4 PAM, PHCCC serves as the essential benchmark comparator for structure-activity relationship (SAR) studies and novel compound development programs targeting mGluR4 [1]. Its quantitative performance parameters (EC50 = 4.1 μM; 5.5-fold leftward CRC shift) provide the baseline against which improvements in potency, efficacy, and subtype selectivity can be measured. Researchers developing next-generation mGluR4 PAMs or investigating allosteric binding site pharmacology should include PHCCC as the historical reference standard to contextualize the performance of novel chemical entities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phccc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.